An In-depth Technical Guide to 2-Chloro-7-fluoroquinoline (CAS Number: 445041-65-6)
An In-depth Technical Guide to 2-Chloro-7-fluoroquinoline (CAS Number: 445041-65-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] The strategic introduction of halogen substituents onto the quinoline ring system profoundly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 2-Chloro-7-fluoroquinoline, a halogenated quinoline derivative with significant potential as a versatile building block in the synthesis of novel bioactive molecules. While this compound is commercially available, detailed experimental data in the public domain is limited. Therefore, this guide synthesizes information from related structures and fundamental chemical principles to provide a robust resource for researchers in the field.
Physicochemical Properties
| Property | Value/Information | Source/Justification |
| CAS Number | 445041-65-6 | Commercial supplier data. |
| Molecular Formula | C₉H₅ClFN | Calculated from structure. |
| Molecular Weight | 181.59 g/mol | Calculated from atomic weights. |
| Appearance | Likely a solid at room temperature | Based on related quinoline structures. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in polar protic solvents like water and ethanol is anticipated. | General solubility trends for halogenated aromatic compounds. |
| Melting Point | Not available in cited literature. | Requires experimental determination. |
| Boiling Point | Not available in cited literature. | Requires experimental determination. |
Proposed Synthesis Methodology
The synthesis of substituted quinolines often involves the cyclization of an appropriately functionalized aniline precursor. Based on established synthetic routes for related fluoroquinolone and quinoline derivatives, a plausible and efficient synthesis of 2-Chloro-7-fluoroquinoline can be proposed.[3][4]
Conceptual Synthetic Workflow
The proposed synthesis involves a multi-step sequence starting from commercially available 3-fluoroaniline. The key steps include an acylation, a cyclization to form the quinolinone core, and a subsequent chlorination to yield the final product.
Caption: Proposed multi-step synthesis of 2-Chloro-7-fluoroquinoline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned hypothetical procedure based on analogous transformations found in the literature. Optimization of reaction conditions would be necessary for practical implementation.
Step 1: Synthesis of 7-Fluoro-2-hydroxyquinoline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq) in a suitable solvent such as toluene.
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Acylation: Add diethyl malonate (1.1 eq) and a catalytic amount of a base like sodium ethoxide.
-
Cyclization: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the cyclized product, diethyl 2-((3-fluorophenyl)amino)malonate, is formed.
-
Hydrolysis and Decarboxylation: The intermediate is then heated in a high-boiling point solvent like diphenyl ether to effect cyclization and decarboxylation to yield 7-fluoro-2-hydroxyquinoline.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed, and can be purified by recrystallization.
Step 2: Synthesis of 2-Chloro-7-fluoroquinoline
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Reaction Setup: In a fume hood, place the dried 7-fluoro-2-hydroxyquinoline (1.0 eq) in a round-bottom flask.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction that releases HCl gas.
-
Extraction and Purification: The aqueous mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-Chloro-7-fluoroquinoline.
Chemical Reactivity and Synthetic Applications
The presence of two halogen atoms at different positions on the quinoline ring, along with the inherent reactivity of the heterocyclic system, makes 2-Chloro-7-fluoroquinoline a valuable intermediate for constructing a diverse range of more complex molecules.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[5] This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for derivatization.
Caption: Nucleophilic substitution at the C2 position.
This reactivity is a cornerstone of fluoroquinolone synthesis, where the C-7 halogen is often displaced by a piperazine or other amine-containing heterocycle to impart antibacterial activity.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The chloro and fluoro substituents also serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.[1][7][8]
-
Suzuki-Miyaura Coupling: The chlorine atom can be coupled with boronic acids or their esters to introduce new aryl or alkyl groups at the 2-position. This reaction is a powerful tool for building molecular complexity.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloro-substituted quinoline with a wide range of primary and secondary amines. This offers an alternative to direct SNAr and can be advantageous for less nucleophilic amines.
Caption: Palladium-catalyzed cross-coupling reactions.
Potential Applications in Drug Discovery
The 2-chloro-7-fluoroquinoline scaffold is a precursor to a wide array of potential therapeutic agents. The fluoroquinolone class of antibiotics, for instance, often features a substituted quinoline core.[9] The ability to functionalize both the 2- and 7-positions of this molecule allows for the exploration of structure-activity relationships (SAR) in the development of new drugs.
Potential therapeutic areas for derivatives of 2-Chloro-7-fluoroquinoline include:
-
Antibacterial Agents: As a key fragment of the fluoroquinolone scaffold, derivatives could be synthesized and screened for activity against a range of bacterial pathogens.[4][10]
-
Anticancer Agents: The quinoline ring is present in several anticancer drugs. By introducing various substituents, novel compounds with potential cytotoxic or kinase inhibitory activity could be developed.[11][12]
-
Antiviral and Antiparasitic Agents: The versatility of the quinoline scaffold extends to the development of agents against viral and parasitic infections.[9]
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Chloro-7-fluoroquinoline are not available in the cited literature, we can predict the key features based on its structure and data from analogous compounds.[13][14]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with each other and with the fluorine atom. The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the chlorine (C2) and the carbon attached to the fluorine (C7) will show characteristic chemical shifts influenced by the electronegativity of the halogens. The C-F coupling will also be observable.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 181, with a characteristic M+2 peak at m/z 183 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation would likely involve the loss of Cl, F, and HCN, which is typical for quinoline derivatives.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to:
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)
-
C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region)
-
C-Cl stretching (typically in the 600-800 cm⁻¹ region)
-
C-F stretching (in the 1000-1400 cm⁻¹ region)
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-7-fluoroquinoline. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-7-fluoroquinoline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive halogen substituents provide multiple avenues for functionalization, enabling the creation of diverse molecular libraries for drug discovery programs. While detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, reactivity, and potential applications based on established chemical principles and data from related structures. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the development of novel therapeutic agents.
References
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- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.).
- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC - PubMed Central. (2022).
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- Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)
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